3-Methyloxetane-3-carbonitrile

Description

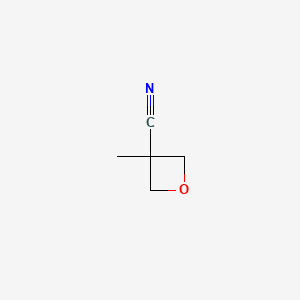

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLDEOHYZQLQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Methyloxetane 3 Carbonitrile and Its Derivatives

Intramolecular Cyclization Approaches to Oxetane (B1205548) Cores

The formation of the strained four-membered ring of oxetanes via intramolecular cyclization is kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, these reactions often necessitate the use of strong bases and good leaving groups to achieve reasonable yields. acs.org

The most established method for forming the oxetane ring through C–O bond formation is the intramolecular Williamson etherification. acs.orgthieme-connect.de This reaction involves the cyclization of a 1,3-halohydrin or a related substrate where an alcohol displaces a leaving group at the γ-position. beilstein-journals.orgthieme-connect.de First reported by Reboul in 1878, this method remains a cornerstone for synthesizing complex oxetane-containing molecules. acs.org

Several factors can influence the efficiency of the Williamson etherification for oxetane synthesis. Undesirable side reactions, such as the Grob fragmentation of the halo-alkoxide intermediate into an aldehyde and an alkene, can lower the yield, making the success of this approach substrate-dependent. acs.org

Modern advancements have focused on developing efficient one-pot procedures and applying this method to complex targets. For instance, a one-pot synthesis starting from a 1,3-diol can be achieved through an Appel reaction to form the corresponding iodide, followed by base-mediated cyclization to yield the oxetane. acs.org This strategy has been successfully employed in the synthesis of various oxetane-containing natural products, including Taxol. thieme-connect.deillinois.edu In these syntheses, a base is used to selectively deprotonate a primary alcohol, which then displaces a leaving group to form the oxetane ring in high yields. thieme-connect.de

The synthesis of 3,3-disubstituted oxetanes often starts from appropriately substituted dimethyl malonates. acs.org A sequence involving the introduction of a protected hydroxymethyl group, reduction of the esters to a diol, selective tosylation of one of the primary alcohols, and subsequent base-mediated cyclization affords the desired oxetane. acs.orgthieme-connect.de Yields for the Williamson etherification step in these syntheses are reported to be in the range of 59% to 87%. acs.org

A versatile and practical methodology combines Williamson etherification with alcohol C–H functionalization, avoiding multi-step substrate preparations. beilstein-journals.org This approach is initiated from simple primary or secondary alcohols and tolerates a variety of functional groups, making it suitable for late-stage functionalization of complex molecules. beilstein-journals.org

While C–O bond formation is more common, intramolecular C–C bond-forming cyclizations offer a powerful alternative for constructing the oxetane ring, particularly for accessing derivatives with diverse substitution patterns. magtech.com.cnbeilstein-journals.org These methods typically involve the formation of a carbanion that subsequently displaces an intramolecular leaving group.

One strategy involves the rhodium-catalyzed O–H insertion of a diazo compound into a functionalized alcohol, followed by a C–C bond-forming cyclization. nih.govnih.gov This approach provides access to a wide variety of oxetane-2,2-dicarboxylates, including those with aryl and alkyl substituents at the 3- and 4-positions, as well as fused bicyclic systems. nih.govnih.gov The cyclization precursor is generated, and subsequent treatment with a base, such as sodium hydride, effects the ring closure. nih.gov

Another C–C bond-forming approach is the intramolecular cyclization of an allyloxy or benzyloxy substituted vinylogous urethane (B1682113) derivative. rsc.orgrsc.org Deprotonation of the O-allylic or O-benzylic position generates a carbanion that undergoes an intramolecular Michael addition to furnish highly substituted oxetanes stereoselectively. rsc.orgrsc.org This method allows for the incorporation of vinyl or aryl groups at the 2-position and alkyl groups at the 4-position. rsc.org

The intramolecular opening of an epoxide ring by a carbanion is another C–C bond-forming strategy. For example, treatment of a trans-epoxy allylic ether with a strong base like sec-butyllithium (B1581126) can lead to the regioselective formation of a vinyl oxetane. acs.org The formation of the four-membered ring is favored over larger rings due to the favorable stereoelectronics of the transition state. acs.org

The development of stereocontrolled methods for the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry and as chiral building blocks.

A well-established strategy for the enantioselective synthesis of 2-substituted oxetanes involves the enantioselective reduction of a β-halo ketone, followed by a base-promoted Williamson ether cyclization. acs.org Chiral reducing agents, such as those generated in situ from lithium borohydride (B1222165) and a chiral ligand or using (+)-B-chlorodiisopinocampheylborane, can achieve high enantiomeric excesses in the reduction step. acs.orgthieme-connect.de The subsequent cyclization with a base like potassium hydroxide (B78521) or potassium hydride proceeds without racemization to afford the enantioenriched oxetane. acs.orgthieme-connect.de

Intramolecular Michael additions provide a powerful tool for the stereoselective synthesis of highly substituted oxetanes. acs.org For instance, the cyclization of vinylogous urethane derivatives bearing a γ-allyloxy or γ-benzyloxy substituent proceeds via an intramolecular Michael addition of a deprotonated intermediate to yield 2,3,3,4-tetrasubstituted oxetanes as single diastereomers. rsc.org The stereochemical outcome of the contiguous carbon centers on the oxetane ring can be confirmed by techniques such as NOESY analysis and X-ray crystallography. rsc.org The resulting products, which feature a β-pyrrolidinyl ester at the 3-position, can be further transformed into other valuable derivatives. rsc.orgrsc.org

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds, although its application to oxetane synthesis is a more recent development. nih.govnih.gov Engineered halohydrin dehalogenases (HHDHs) have been at the forefront of this effort. nih.govnih.govresearchgate.net

A biocatalytic platform has been developed for the enantioselective formation of chiral oxetanes from γ-haloalcohols through dehalogenation. nih.govresearchgate.net By engineering a unique halohydrin dehalogenase, researchers have achieved high efficiency and excellent enantioselectivity for a broad range of substrates. nih.govresearchgate.net This method facilitates the preparative-scale synthesis of both enantiomers of chiral oxetanes, with reported yields up to 49% and enantiomeric excesses greater than 99%. researchgate.net

Data Tables

Table 1: Examples of Stereocontrolled Oxetane Synthesis

| Starting Material | Method | Product | Stereochemical Control | Reference(s) |

| β-Halo ketone | Enantioselective reduction, Williamson ether cyclization | Enantioenriched 2-aryl-substituted oxetane | High enantiomeric excess (79–89% ee) | acs.org |

| syn- or anti-1,3-Diol | Conversion to acetoxy bromide, Williamson ether cyclization | 2,4-Disubstituted oxetane | Overall retention of stereochemistry | acs.orgthieme-connect.de |

| γ-Allyloxy vinylogous urethane | Intramolecular Michael addition | 2,3,3,4-Tetrasubstituted oxetane | Single diastereomer | rsc.org |

| γ-Haloalcohol | Biocatalytic dehalogenation (engineered HHDH) | Chiral oxetane | High enantioselectivity (>99% ee) | nih.govresearchgate.netresearchgate.net |

Stereocontrolled Synthesis of Substituted Oxetanes

Functionalization and Derivatization of Pre-existing Oxetane Scaffolds

A common approach to synthesizing 3-methyloxetane-3-carbonitrile and its derivatives involves the modification of readily available oxetane precursors. This strategy leverages the existing four-membered ring, introducing the desired methyl and nitrile functionalities through a variety of chemical transformations.

Oxetan-3-one is a versatile and commercially available starting material for the synthesis of 3,3-disubstituted oxetanes. acs.orgpitt.eduthieme-connect.de Its utility stems from the reactivity of the ketone functionality, which allows for the introduction of various substituents at the C3 position.

One of the earliest and most scalable routes to oxetan-3-one was developed by Carreira and co-workers. acs.orgpitt.edu The synthesis begins with the acetalization of 1,3-dihydroxyacetone (B48652) dimer, followed by monotosylation and subsequent ring closure to form a 3,3-dimethoxyoxetane (B1317185) intermediate. acs.orgethz.ch Acidic cleavage of the acetal, carefully controlled to prevent polymerization, yields the desired oxetan-3-one. pitt.edu

This key intermediate can be derivatized through several methods. For instance, Wittig reactions can be employed to introduce an exocyclic double bond, which can then undergo further functionalization. pitt.edu Nucleophilic addition of organometallic reagents to the carbonyl group provides access to 3-substituted-3-hydroxyoxetanes, which can be further transformed. pitt.edu Additionally, Strecker-type reactions on oxetan-3-one offer a direct route to α-amino nitriles, which are precursors to amino acids and other valuable derivatives. pitt.edu A gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has also been reported, providing a practical alternative to multi-step procedures. nih.govorganic-chemistry.org

A detailed look at the conversion of oxetan-3-one to a nitrile-containing derivative is provided in the following table:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Oxetan-3-one | Hydroxylammonium chloride, Sodium hydroxide | 3-Oximinooxetane | High | d-nb.info |

| 3-Oximinooxetane | (Further transformation to nitrile not detailed) | This compound | - | - |

Table 1: Synthesis from Oxetan-3-one.

Nucleophilic substitution reactions on pre-functionalized oxetanes provide a direct method for introducing the nitrile group. This approach typically involves a leaving group at the 3-position of the oxetane ring, which is displaced by a cyanide nucleophile.

For example, 3-halomethyl-3-methyloxetanes can serve as precursors. The halogen atom in these compounds is susceptible to displacement by nucleophiles. Specifically, the reaction of 3-(bromomethyl)-3-methyloxetane (B152769) with a cyanide source would be a plausible route to this compound.

Another strategy involves the conversion of a hydroxyl group into a better leaving group, such as a tosylate. For instance, 3-hydroxymethyl-3-methyloxetane can be tosylated and subsequently treated with sodium cyanide to yield the desired nitrile. A similar transformation has been demonstrated in the synthesis of 3-azidomethyl-3-methyloxetane, where 3-methoxytosyl-3-methyl oxetane is reacted with sodium azide (B81097). researchgate.net

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Product | Overall Yield | Reference |

| 3-Hydroxymethyl-3-methyloxetane | 4-Toluenesulfonyl chloride | 3-Methoxytosyl-3-methyl oxetane | Sodium azide | 3-Azidomethyl-3-methyl oxetane | 73% (over 2 steps) | researchgate.net |

Table 2: Nucleophilic Substitution Approach.

In recent years, photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds and the generation of radical intermediates under mild conditions. acs.orgnih.govthieme-connect.com This methodology has been successfully applied to the synthesis of functionalized oxetanes.

Visible light-mediated photoredox catalysis can be used to generate tertiary radicals at the 3-position of the oxetane ring. acs.orgnih.gov For example, 3-aryl-3-carboxylic acid oxetanes can undergo decarboxylation to form a tertiary benzylic radical, which can then be trapped by a suitable radical acceptor. acs.orgnih.govchemrxiv.org While this specific example leads to C-C bond formation with an alkene, the underlying principle of generating a radical at the 3-position could potentially be adapted for the introduction of a nitrile group.

Research by Bull and colleagues has shown that 3-aryl-3-carboxylic acid oxetanes are effective precursors for tertiary benzylic oxetane radicals, which can undergo conjugate addition to activated alkenes. beilstein-journals.org This highlights the potential for developing radical-based methods for the synthesis of this compound derivatives.

| Precursor Type | Catalysis | Radical Intermediate | Application | Reference |

| 3-Aryl-3-carboxylic acid oxetanes | Visible light photoredox | Tertiary benzylic oxetane radical | Giese addition to activated alkenes | beilstein-journals.orgacs.orgnih.gov |

Table 3: Radical-based Functionalization of Oxetanes.

Homologation, the process of extending a carbon chain by one atom, presents another synthetic avenue. Applying this to oxetane-3-one could lead to oxetane-3-carboxaldehyde, a direct precursor to the target nitrile. However, classical homologation methods often employ harsh conditions (strongly oxidative, basic, or acidic) that can be detrimental to the strained oxetane ring. researchgate.netresearchgate.net

To circumvent this, milder homologation sequences have been developed. researchgate.netresearchgate.net One such sequence involves a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation and oxidative cleavage to afford the desired aldehyde. researchgate.netresearchgate.net This aldehyde can then be converted to the nitrile via standard methods, such as reaction with hydroxylamine (B1172632) followed by dehydration.

| Starting Material | Key Steps | Intermediate | Potential Conversion | Reference |

| Oxetan-3-one | Mild homologation sequence (e.g., Tsuji hydrogenolysis, dihydroxylation, oxidative cleavage) | Oxetane-3-carboxaldehyde | Reaction with hydroxylamine and dehydration | researchgate.netresearchgate.net |

Table 4: Homologation Approach.

The conversion of 3-hydroxymethyl-oxetane derivatives is a common and practical approach. 3-Hydroxymethyl-3-methyloxetane is a readily accessible starting material, often synthesized from 1,1,1-tri(hydroxylmethyl)ethane. researchgate.netresearchgate.net

The primary alcohol of 3-hydroxymethyl-3-methyloxetane can be oxidized to the corresponding carboxylic acid. google.com For instance, oxidation in the presence of a palladium catalyst under alkaline conditions can yield 3-methyl-oxetane-3-carboxylic acid. This carboxylic acid can then be converted to the nitrile through various methods, such as conversion to the primary amide followed by dehydration.

Alternatively, as mentioned in section 2.2.2, the hydroxyl group can be converted to a good leaving group, such as a tosylate, and subsequently displaced by a cyanide nucleophile. researchgate.net This two-step process is a reliable method for introducing the nitrile functionality.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3-Hydroxymethyl-3-methyloxetane | Sodium metal, 1-Bromooctane | 3-Octoxymethyl-3-methyloxetane | - | prepchem.com |

| 3-Methyl-3-hydroxymethyl-oxetane | Palladium catalyst, NaOH | 3-Methyl-oxetane-3-carboxylic acid | - | google.com |

Table 5: Conversion of 3-Hydroxymethyl-oxetane Derivatives.

Strategies for Accessing Stereoisomers and Enantiomers of this compound Derivatives

The synthesis of stereochemically pure compounds is of paramount importance in medicinal chemistry. Several strategies have been developed to access stereoisomers and enantiomers of substituted oxetanes.

One approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson etherification to form the oxetane ring. acs.orgrsc.orgrsc.org Soai and co-workers reported the synthesis of enantioenriched 2-aryl-substituted oxetanes using a chiral reducing catalyst generated in situ from lithium borohydride. acs.org This method could potentially be adapted for the synthesis of chiral 3-substituted oxetanes.

Another strategy is the desymmetrization of prochiral 3-substituted oxetanes. Tomioka and colleagues demonstrated the first asymmetric synthesis based on oxetane desymmetrization by treating 3-phenyloxetane (B185876) with organolithium reagents in the presence of a chiral ether. beilstein-journals.org More recently, chiral phosphoric acids have been used as catalysts for the highly enantioselective desymmetrization of 3-substituted oxetanes. researchgate.net

Furthermore, chiral starting materials can be employed to construct the oxetane ring with defined stereochemistry. For example, enantiomerically enriched propargylic alcohols can be converted into chiral oxetan-3-ones with no apparent racemization using gold catalysis. nih.gov These chiral building blocks can then be further functionalized to access a variety of enantiopure 3,3-disubstituted oxetanes.

| Strategy | Description | Example | Reference |

| Enantioselective Reduction | Asymmetric reduction of a β-halo ketone followed by cyclization. | Synthesis of 2-aryl substituted oxetanes using a chiral lithium borohydride complex. | acs.orgrsc.orgrsc.org |

| Desymmetrization | Enantioselective ring-opening or functionalization of a prochiral oxetane. | Desymmetrization of 3-phenyloxetane with an organolithium reagent and a chiral ether. | beilstein-journals.org |

| Chiral Starting Materials | Use of enantiomerically pure precursors to construct the oxetane ring. | Gold-catalyzed conversion of enantiomerically enriched propargylic alcohols to chiral oxetan-3-ones. | nih.gov |

Table 6: Stereoselective Synthesis Strategies.

Iii. Reaction Mechanisms and Reactivity Studies of 3 Methyloxetane 3 Carbonitrile

Ring-Opening Reactions of Oxetane (B1205548) Derivatives

Ring-opening reactions of oxetanes are a versatile method for the synthesis of a variety of functionalized acyclic compounds. acs.org These reactions can be initiated by nucleophiles, electrophiles (leading to cationic polymerization), or anionic species. The specific pathway and outcome are highly dependent on the reaction conditions and the nature of the substituents on the oxetane ring.

The ring-opening of oxetanes via nucleophilic attack is a common and well-studied process. rsc.org Due to the ring strain, the carbon atoms of the oxetane ring are electrophilic and susceptible to attack by nucleophiles. The reaction is typically promoted by the use of Brønsted or Lewis acids, which activate the oxetane by protonating or coordinating to the ring oxygen, making the ring more susceptible to nucleophilic attack. rsc.orgresearchgate.net

The attack of a nucleophile generally occurs at the less substituted carbon (C2 or C4) via an SN2 mechanism, leading to the formation of a 1,3-difunctionalized propane (B168953) derivative. However, the regioselectivity can be influenced by the electronic nature of the substituents. For 3-substituted oxetanes, the attack usually happens at the C2/C4 position, preserving the stereocenter at C3 if one is present.

In the case of 3-methyloxetane-3-carbonitrile, the nitrile group is a strong electron-withdrawing group, which can influence the reactivity of the oxetane ring. Nucleophilic attack would be expected to occur at the methylene (B1212753) carbons (C2/C4) of the oxetane ring. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. For instance, the use of soft carbon nucleophiles can lead to the formation of new carbon-carbon bonds. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Substituted Oxetanes

| Oxetane Derivative | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| 3-Phenyloxetane (B185876) | Phenyllithium/Chiral Ether | Boron Trifluoride | Chiral Alcohol | rsc.org |

| 3-Substituted Oxetanes | Internal Alcohol | (salen)Co(III) | Functionalized Three-Carbon Chiral Building Blocks | rsc.org |

| Phenyl Oxetane | Trimethylsilyl Cyanide (TMSCN) | MgO | Ring-opened product | researchgate.net |

| 2,2-Disubstituted Oxetane | Hydrogen Peroxide | Yb(OTf)₃ | 1,2-Diol | researchgate.net |

This table is illustrative and may not directly involve this compound due to a lack of specific literature.

Cationic ring-opening polymerization (CROP) is a major application of oxetanes, leading to the formation of polyethers. oup.commdpi.com This process is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or protonic acids. ethz.chradtech.org The initiation step involves the formation of a tertiary oxonium ion by the reaction of the initiator with the oxygen atom of the oxetane ring. radtech.org

Propagation then proceeds through the nucleophilic attack of a monomer molecule on the α-carbon of the activated, ring-opened polymer chain. The polymerization of 3,3-disubstituted oxetanes can sometimes be sluggish due to the stability of the intermediate tertiary oxonium ion. radtech.org

For this compound, the electron-withdrawing nitrile group might influence the basicity of the oxetane oxygen and the stability of the resulting oxonium ion, thereby affecting the polymerization kinetics. The polymerization of oxetanes with functional groups has been demonstrated, suggesting that this compound could be a viable monomer for producing functional polyethers. oup.com

Anionic ring-opening polymerization (AROP) of oxetanes is less common than cationic polymerization but can be achieved under specific conditions. researchgate.net This process involves the nucleophilic attack of an anionic initiator on one of the ring carbons. mdpi.com The propagation occurs via the resulting alkoxide chain end attacking another monomer molecule.

The ring-opening of prochiral 3-substituted oxetanes can lead to the formation of chiral products, making it a valuable transformation in asymmetric synthesis. rsc.orgrsc.org The development of catalytic asymmetric nucleophilic ring-opening reactions allows for the desymmetrization of these oxetanes, providing access to highly functionalized chiral building blocks. rsc.orgacs.org

Various chiral catalysts, including chiral Brønsted acids and metal-based Lewis acids, have been employed to achieve high enantioselectivity in these reactions. rsc.orgresearchgate.netrsc.org For example, the enantioselective ring-opening of 3-phenyloxetane with organolithium reagents has been reported, albeit with moderate stereoselectivity in early studies. beilstein-journals.org More recent methods have shown significant improvements. rsc.org

Stereoselective ring-opening of oxetanes with reagents like hydrogen peroxide has also been demonstrated to produce enantiomerically enriched 3-peroxyalcohols. researchgate.net While specific stereoselective studies on this compound are not prominent in the literature, the principles established with other 3-substituted oxetanes would be applicable. The prochiral nature of the C2 and C4 positions offers the potential for creating chiral centers upon ring-opening.

Radical Reactivity and Pathways involving this compound Fragments

The generation of radical species from oxetanes has emerged as a powerful tool in organic synthesis. acs.org Radicals can be generated at different positions on the oxetane ring, leading to diverse reactivity. For instance, radicals at the C2 position are stabilized by the adjacent oxygen lone pair. acs.orgchemrxiv.org

Recent studies have focused on generating radicals at the 3-position of the oxetane ring. acs.org This can be achieved through methods like the decarboxylation of 3-carboxy-3-aryloxetanes using photoredox catalysis. acs.orgchemrxiv.orgbeilstein-journals.org These radicals can then participate in various C-C bond-forming reactions, such as Giese additions to activated alkenes. acs.orgbeilstein-journals.org The strained nature of the oxetane ring can influence the stability and reactivity of these radicals. acs.orgresearchgate.net

In the context of this compound, a radical could potentially be generated at the tertiary carbon (C3) or at the methyl group. The study of methyl radical reactions with substituted oxetanes has provided insights into hydrogen-atom abstraction rates from different sites on the oxetane ring. rsc.org The presence of the nitrile group in this compound would likely influence the stability of any adjacent radical, potentially directing the course of radical-mediated transformations.

Computational Insights into Reaction Selectivity and Mechanism

Computational studies, often employing Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms and predicting the selectivity of oxetane reactions. beilstein-journals.orgacs.org These studies can provide detailed information about transition state energies, reaction pathways, and the factors controlling regioselectivity and stereoselectivity.

For instance, DFT calculations have been used to rationalize the stereochemical outcome of asymmetric ring-opening reactions of 3-substituted oxetanes catalyzed by chiral phosphoric acids. researchgate.net Computational studies have also been instrumental in understanding the reactivity of oxetane-derived radicals. It has been shown that the Giese addition of benzylic radicals from 3-aryl-oxetanes to acrylates is influenced by the ring strain, which makes the reaction more exergonic and minimizes radical dimerization. acs.orgchemrxiv.org

While specific computational studies on this compound are not widely reported, the established computational methodologies could be applied to:

Predict the most favorable sites for nucleophilic and radical attack.

Elucidate the mechanism of its polymerization.

Understand the influence of the methyl and nitrile groups on the stability of intermediates and transition states.

Design new stereoselective reactions involving this compound.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and energetics of molecules. mdpi.com It offers a balance between computational cost and accuracy for calculating ground state properties such as total energy, electron density, and molecular geometry. mdpi.com In the context of this compound, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions.

The energy of a system in DFT is calculated as a sum of several components, including kinetic energy, electron-nuclear attraction, electron-electron Coulomb repulsion, and the exchange-correlation energy, the last of which is approximated by various functionals. uni-muenchen.de The choice of functional is critical for accuracy. mdpi.com Functionals are broadly categorized into types like Local Density Approximations (LDA), Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals, which mix DFT with a percentage of Hartree-Fock exact exchange. umn.edu Hybrid functionals such as the popular B3LYP or the M06-2X functional are often employed for their accuracy in predicting thermochemistry and reaction barriers. umn.edunih.gov

By calculating the energies of reactants, transition states (TS), intermediates, and products, a complete reaction energy profile can be constructed. This profile elucidates key thermodynamic and kinetic parameters, including activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which govern the feasibility and rate of a given transformation. For instance, DFT could be used to model the energetics of a nucleophilic attack on the oxetane ring, predicting whether the reaction is kinetically and thermodynamically favorable.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound

This table illustrates the type of data obtained from DFT calculations (e.g., at the M06-2X/6-311G(d,p) level) for a hypothetical nucleophilic ring-opening reaction. Values are for illustrative purposes.

| Species | Description | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|

| Reactants | This compound + Nu⁻ | 0.00 | 0.00 | 0.00 |

| TS1 | Transition State for Ring Opening | +25.5 | +24.8 | +26.2 |

| Intermediate | Ring-Opened Alkoxide | -5.2 | -5.9 | -4.7 |

| Product | Final Neutral Product (after workup) | -15.0 | -15.7 | -14.1 |

Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Studies

While DFT can calculate the energies of stationary points on a potential energy surface, confirming the nature of these points is crucial. A transition state (TS) is not a stable minimum but a first-order saddle point, representing the maximum energy along the minimum energy path between reactants and products. github.io Verifying that a calculated TS structure indeed connects the intended reactants and products is accomplished through transition state analysis, most commonly via Intrinsic Reaction Coordinate (IRC) calculations. rowansci.com

An IRC is defined as the minimum energy reaction pathway, traced in mass-weighted Cartesian coordinates, that leads from a transition state down to the two associated energy minima (reactants and products). uni-muenchen.descm.com The calculation starts from the optimized TS geometry and proceeds in small steps in both the "forward" and "backward" directions along the path of steepest descent. rowansci.comscm.com

Successful completion of an IRC calculation provides definitive proof of the reaction mechanism, confirming that the located saddle point is the correct barrier for the transformation under study. github.iorowansci.com The resulting IRC plot visualizes the energy profile along the reaction coordinate, showing a smooth transition from the reactant complex, through the transition state, to the product complex. researchgate.net This analysis is indispensable for validating proposed multi-step reaction mechanisms and understanding the precise geometric changes that occur during the bond-breaking and bond-forming processes.

Molecular Dynamics (MD) Simulations of Reaction Intermediates

Molecular Dynamics (MD) simulations offer a complementary approach to the static picture provided by potential energy surface calculations. MD simulates the time-dependent motion of atoms and molecules, providing a dynamic view of chemical processes. This technique is particularly valuable for studying the behavior of transient species like reaction intermediates.

Stability of the 3,3-Disubstituted Oxetane Ring under Diverse Reaction Conditions

A key feature of this compound is the 3,3-disubstituted (or gem-disubstituted) pattern on its oxetane ring. This substitution pattern is known to confer significant stability to the strained four-membered ring, hampering its propensity for ring-opening. chemrxiv.orgnih.gov The enhanced stability arises primarily from steric hindrance; the two substituents at the C3 position effectively block the trajectory of an external nucleophile's approach to the C–O σ* antibonding orbital, which is necessary to initiate ring cleavage. nih.gov

Extensive studies on 3,3-disubstituted oxetanes have demonstrated their remarkable tolerance to a wide array of common synthetic transformations. chemrxiv.orgrsc.org This stability profile is crucial for their application as building blocks in multi-step syntheses. The ring remains intact under many conditions that might otherwise degrade it. rsc.orgacs.org However, it is noted that the presence of an internal nucleophile within one of the substituents can facilitate ring-opening under acidic conditions. acs.org

Experimental studies comparing the stability of oxetane-containing molecules to analogous structures, such as esters, highlight the robustness of the 3,3-disubstituted oxetane motif. rsc.org For example, oxetane ethers show superior stability compared to corresponding esters under basic and reductive conditions. rsc.org

Table 2: Comparative Stability of a 3,3-Disubstituted Oxetane Derivative vs. an Analogous Ester

This table, based on findings for similar structures, illustrates the superior stability of the oxetane ring under various reaction conditions compared to an ester functional group. rsc.org Recovery indicates the percentage of starting material remaining after treatment.

| Entry | Condition | Oxetane Derivative Recovery (%) | Ester Derivative Recovery (%) |

|---|---|---|---|

| 1 | DMSO, 80 °C, 24 h | >95% | >95% |

| 2 | 1 M HCl (aq), rt, 24 h | >95% | ~80% |

| 3 | 1 M NaOH (aq), rt, 24 h | >95% | <10% (Hydrolyzed) |

| 4 | LiAlH₄, THF, 0 °C to rt | >95% | 0% (Reduced) |

| 5 | H₂, Pd/C, MeOH, rt | >95% | >95% |

This robust nature allows the 3,3-disubstituted oxetane moiety to be carried through numerous synthetic steps, including oxidations, reductions, acylations, and various C-C bond-forming reactions, without degradation of the core ring structure. chemrxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium amide |

| Xylene |

| Molecular hydrogen |

| Oxetane ethers |

| Esters |

| DMSO (Dimethyl sulfoxide) |

| HCl (Hydrochloric acid) |

| NaOH (Sodium hydroxide) |

| LiAlH₄ (Lithium aluminum hydride) |

| THF (Tetrahydrofuran) |

| H₂ (Hydrogen gas) |

| Pd/C (Palladium on carbon) |

Iv. Advanced Spectroscopic and Computational Characterization of 3 Methyloxetane 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. organicchemistrydata.org

The ¹H NMR spectrum of 3-methyloxetane-3-carbonitrile provides information about the different types of protons and their neighboring environments. Key signals include those for the methyl group and the methylene (B1212753) protons of the oxetane (B1205548) ring. sigmaaldrich.comlibretexts.org The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrile groups.

Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. oregonstate.edubhu.ac.in The spectrum will show signals corresponding to the quaternary carbon at the 3-position, the methyl carbon, the methylene carbons of the oxetane ring, and the carbon of the nitrile group. The chemical shift of the nitrile carbon typically appears in a distinct region of the spectrum. oregonstate.edu

For related oxetane structures, such as polymers containing 3-methyloxetane (B1582186) units, detailed ¹H and ¹³C NMR analyses have been crucial for confirming the polymer structure and composition. researchgate.netresearchgate.net For instance, in copolymers of 3,3-bis(azidomethyl)oxetane (B8295959) and 3-azidomethyl-3-methyloxetane, NMR spectroscopy was used to verify the structure of the resulting high-molecular-weight copolymers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ~1.5 - 2.0 | ~20 - 30 |

| Oxetane Methylene Protons (-CH₂-) | ~4.0 - 5.0 | ~70 - 80 |

| Quaternary Carbon (C-3) | - | ~40 - 50 |

| Nitrile Carbon (-CN) | - | ~115 - 125 |

Note: These are predicted ranges based on typical values for similar functional groups and structures.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity within the molecule. ipb.ptyoutube.com A COSY spectrum would show correlations between the protons on the oxetane ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom. For more complex stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of atoms. uci.edu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. youtube.com For this compound, the IR spectrum is expected to show a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. The spectrum would also display C-O stretching vibrations for the oxetane ether linkage and C-H stretching and bending vibrations for the methyl and methylene groups. rsc.orgresearchgate.net In studies of related oxetane-containing polymers, FTIR has been used to confirm the presence of the oxetane ring and other functional groups introduced during polymerization. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2260 (sharp) |

| Oxetane (C-O-C) | Stretching | ~980 - 1050 |

| Alkyl C-H | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uci.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as ethylene (B1197577) or the cleavage of the oxetane ring, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com It is used to determine thermal properties such as melting point, glass transition temperature, and decomposition temperature. researchgate.netuni-muenchen.de For this compound, a DSC thermogram would indicate its melting point and provide information about its thermal stability. Studies on oxetane-based polymers have extensively used DSC to characterize their thermal properties, including glass transition temperatures and decomposition profiles, which are critical for their application as energetic materials. researchgate.netrsc.org The thermal behavior of the monomer is a key parameter for understanding its polymerization potential and the stability of the resulting polymers.

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for the analysis of both the monomer, this compound, and the resulting polymers. Gas chromatography is primarily employed for assessing the purity of the volatile monomer, while gel permeation chromatography is the standard method for characterizing the molecular weight and molecular weight distribution of the polymers derived from it.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile compounds without decomposition. For a small, volatile molecule like this compound, GC is an ideal method to determine its purity. The process involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to elute from the column at different times (retention times). A detector at the column outlet measures the quantity of each component. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. birchbiotech.com

The purity of commercial oxetane derivatives is routinely confirmed using GC. google.com For instance, the analysis of related oxetane compounds often reports purities of 93-98% as determined by GC. google.com In a typical GC setup for analyzing small organic molecules, a capillary column such as one coated with a non-polar stationary phase is used. libretexts.org The instrument parameters, including oven temperature, carrier gas flow rate, and detector type, are optimized to achieve good separation and resolution of the target compound from any impurities or residual starting materials. birchbiotech.comlibretexts.org

While specific GC parameters for this compound are not detailed in the literature, a representative method for a related compound involved using a capillary column with helium as the carrier gas and a flame ionization detector (FID). A temperature program, where the oven temperature is gradually increased, is often employed to ensure the efficient elution of compounds with different boiling points. libretexts.org

Table 1: Illustrative GC Parameters for Analysis of an Organic Compound This table provides an example of typical GC parameters and does not represent a specific analysis of this compound.

| Parameter | Setting |

|---|---|

| Instrument | Agilent Technologies Network GC system (6890N) |

| Column | Alltech Econo-Cap™ EC™-1 (30 m length x 0.32 mm i.d.) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection | 1 µL, Split injection (50.0:1.0 ratio) |

| Oven Program | Start at 90°C, ramp at 10°C/min to 220°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 250°C |

This type of setup allows for the quantification of impurities, such as residual solvents or byproducts from synthesis, ensuring the monomer meets the high purity standards required for subsequent polymerization reactions.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org It separates molecules based on their hydrodynamic volume (size in solution) rather than their chemical properties. wikipedia.org This method is crucial for determining key parameters of polymers derived from this compound, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). chromatographyonline.comfiveable.me

The GPC process involves dissolving the polymer sample in a suitable solvent (the mobile phase) and passing it through a column packed with porous gel beads (the stationary phase). polyanalytik.com Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller chains can penetrate the pores to varying extents, leading to a longer path and later elution times. A detector measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated by comparing the elution times to those of known polymer standards. polyanalytik.comlcms.cz

The molecular weight distribution significantly influences the physical and mechanical properties of the final polymer material. cusat.ac.in A narrow PDI (close to 1.0) indicates a polymer sample with chains of very similar lengths, which is often desirable for achieving specific performance characteristics. chromatographyonline.comresearchgate.net Cationic ring-opening polymerization of oxetane monomers can produce polymers with well-defined molecular weights and narrow distributions.

Table 2: GPC Data for Representative Polyoxetane Derivatives This table presents GPC results for polymers of oxetane monomers structurally similar to this compound, illustrating typical molecular weight and PDI values.

| Polymer | Initiator System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|

| Poly(3,3-bis(azidomethyloxetane)) | BF₃•THF / Butanediol | 5,942 | 8,167 | 1.37 |

The data demonstrates that polyoxetanes can be synthesized with number-average molecular weights in the thousands of g/mol and with relatively low polydispersity indices, indicating good control over the polymerization process. This control is vital for tailoring the polymer's properties for specific applications.

V. Research Applications and Broader Scientific Impact

Applications in Medicinal Chemistry and Drug Discovery

The oxetane (B1205548) ring, particularly when 3,3-disubstituted, has been increasingly recognized as a valuable scaffold in the design of new therapeutic agents. nih.gov The presence of both a methyl and a nitrile group at the 3-position of the oxetane ring in 3-methyloxetane-3-carbonitrile offers a unique combination of properties that can be exploited to enhance the developability of drug candidates.

A fundamental strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The this compound moiety can be considered a bioisosteric replacement for several common chemical groups, leading to improved drug-like properties.

The nitrile group itself is a versatile bioisostere for a variety of functional groups, including carbonyls and halogens. It can participate in hydrogen bonding, polar interactions, and π-π stacking, thereby enhancing binding affinity to biological targets. Furthermore, the introduction of a nitrile can block metabolically susceptible sites within a molecule, thus improving its metabolic stability.

The combination of the oxetane ring and the nitrile group in this compound presents a unique opportunity for multi-property optimization in drug design.

The incorporation of this compound into a drug candidate can significantly modulate its physicochemical and pharmacological properties. The oxetane ring introduces a three-dimensional character to the molecule, which can lead to improved binding to the target protein and enhanced solubility.

The electron-withdrawing nature of the oxetane's oxygen atom can influence the pKa of nearby functional groups, a critical parameter for drug absorption and distribution. The nitrile group, being a strong dipole, can also influence the polarity and hydrogen bonding capacity of the molecule. These modifications can collectively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific data for this compound is not extensively available, the general principles of oxetane and nitrile incorporation in drug design suggest a favorable impact on key pharmacological parameters. The table below summarizes the potential effects based on analogous structures.

| Property | Potential Influence of this compound Moiety |

| Solubility | Generally increased due to the polar oxetane ring. |

| Lipophilicity (LogP) | Can be modulated; often lower than corresponding gem-dimethyl analogues. |

| Metabolic Stability | Can be improved by blocking metabolically labile sites. |

| Binding Affinity | Potentially enhanced through hydrogen bonding and polar interactions of the nitrile and oxetane oxygen. |

| Permeability | May be influenced by the balance of increased polarity and altered molecular shape. |

This table is based on general principles of oxetane and nitrile bioisosterism in medicinal chemistry.

While direct incorporation of this compound into peptides has not been extensively reported, the synthesis of oxetane-modified dipeptide building blocks has been demonstrated for use in solid-phase peptide synthesis. This suggests the feasibility of integrating structures like this compound into peptide chains to create novel peptidomimetics with potentially improved pharmacological profiles.

A major challenge in drug discovery is optimizing a compound's solubility and metabolic stability. Poor solubility can lead to low bioavailability, while rapid metabolism can result in a short duration of action. nih.govtaylorandfrancis.com

The incorporation of a 3,3-disubstituted oxetane ring is a recognized strategy to enhance aqueous solubility. nih.gov The polar nature of the ether oxygen in the strained four-membered ring can engage in favorable interactions with water molecules.

| Parameter | Effect of Oxetane Incorporation (General Findings) |

| Aqueous Solubility | Often significantly increased compared to non-oxetane analogues. |

| In vitro Metabolic Clearance | Generally reduced, indicating improved stability. |

Data generalized from studies on various 3,3-disubstituted oxetanes.

Role in Materials Science and Polymer Chemistry

The strained four-membered ring of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), a process that can be initiated by either cationic or anionic species. This reactivity opens up possibilities for creating novel polymers with unique properties.

Cationic Ring-Opening Polymerization:

Cationic ROP of oxetanes is a well-established method for the synthesis of polyethers. The polymerization is typically initiated by strong acids or Lewis acids. The presence of the electron-withdrawing nitrile group in this compound would likely influence its reactivity in cationic ROP. While specific studies on this monomer are scarce, research on other substituted oxetanes, such as 3-ethyl-3-hydroxymethyloxetane, has demonstrated the feasibility of producing hyperbranched polyethers via this mechanism. nih.govresearchgate.net The resulting polymers from this compound would be expected to have pendant nitrile groups, which could be further functionalized or could impart specific properties to the polymer, such as increased polarity and different solubility characteristics.

Anionic Ring-Opening Polymerization:

Anionic ROP of oxetanes is also a viable route to polyethers, although it is generally considered less efficient than the cationic method for many oxetane derivatives. nih.gov The polymerization is typically initiated by strong bases. The electron-withdrawing nature of the nitrile group in this compound could potentially activate the ring towards nucleophilic attack, making anionic ROP a more favorable process than for oxetanes with electron-donating substituents. Studies on the anionic ROP of other functionalized oxetanes, like 3-ethyl-3-hydroxymethyloxetane, have been reported, leading to hyperbranched polymers. researchgate.net The synthesis of polymers from this compound via anionic ROP would result in a polyether backbone with regularly spaced methyl and nitrile functionalities.

The potential polymerization of this compound is summarized in the table below, based on the known reactivity of other substituted oxetanes.

| Polymerization Method | Initiator Type | Potential Polymer Structure |

| Cationic ROP | Lewis Acids, Protic Acids | Polyether with pendant -CH3 and -CN groups |

| Anionic ROP | Strong Bases (e.g., organometallics, alkoxides) | Polyether with pendant -CH3 and -CN groups |

Synthesis of Hyperbranched Polyethers

Hyperbranched polymers are three-dimensional globular macromolecules characterized by a high density of functional groups and unique physical properties, such as low viscosity and high solubility. The synthesis of hyperbranched polyethers often utilizes AB₂-type monomers that can undergo self-polymerization. Oxetanes bearing a hydroxyl group, such as 3-ethyl-3-(hydroxymethyl)oxetane, are effective monomers for this purpose. The polymerization proceeds via a ring-opening mechanism where the hydroxyl group of one monomer can initiate the opening of the oxetane ring of another, creating a branching point.

While this compound does not possess the requisite hydroxyl group for direct AB₂-type polymerization, it serves as a valuable precursor. The nitrile functionality can be readily reduced to a primary amine (aminomethyl group) or hydrolyzed to a carboxylic acid and subsequently reduced to a hydroxymethyl group. This chemical flexibility allows for its conversion into a monomer suitable for creating hyperbranched structures. For instance, the conversion to 3-hydroxymethyl-3-methyloxetane would allow it to be used in anionic ring-opening polymerizations to produce highly branched polyethers with a defined core and numerous terminal hydroxyl groups available for further functionalization.

Development of Energetic Polymers and Plasticizers

This compound is a key starting material for a class of energetic polymers where the energy is derived from a nitrogen-rich tetrazole ring. The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, to form a 5-substituted tetrazole. This transformation converts the relatively stable nitrile into a high-energy tetrazole moiety. The resulting monomer, 5-(3-methyloxetan-3-yl)-1H-tetrazole, can then be polymerized through cationic ring-opening of the oxetane ring to yield an energetic polymer. The properties of such polymers are highly desirable for applications requiring high-energy, thermally stable materials.

The development of these energetic polymers often involves the use of energetic plasticizers to improve processability and mechanical properties. These plasticizers are typically low molecular weight oligomers of the energetic polymer itself or other compatible high-energy compounds.

Copolymerization Strategies for Advanced Materials

Copolymerization offers a powerful strategy to fine-tune the properties of materials, blending the characteristics of different monomers to achieve a desired performance profile. In the context of oxetane-based polymers, copolymerization is used to create advanced materials such as energetic thermoplastic elastomers and solid polymer electrolytes.

This compound, or its derivatives, can be copolymerized with other functionalized oxetane monomers. For instance, copolymerizing an energetic monomer derived from it (like the tetrazole-functionalized version) with a non-energetic, flexible oxetane monomer can produce energetic thermoplastic elastomers. These materials combine high energy content with rubbery, elastic properties, which is crucial for creating insensitive munitions that are less susceptible to accidental detonation.

Another significant application is in the field of polymer electrolytes for lithium-ion batteries. Oxetane monomers containing short poly(ethylene glycol) side chains can be copolymerized to create a polymer matrix capable of dissolving lithium salts and facilitating ion transport. By incorporating a monomer like this compound into the copolymer structure, researchers can modify the polymer's mechanical properties, polarity, and thermal stability.

A summary of monomers used in oxetane copolymerization and their resulting applications is presented below.

| Monomer 1 | Monomer 2 | Polymer Type | Application |

| 3-Nitratomethyl-3-methyloxetane (NIMMO) | Bis(azidomethyl)oxetane (BAMO) | Energetic Copolymer | Extruded Composite Propellants |

| 3-Acryloyloxymethyl-3'-methyloxetane (AMO) | 3-[2-Methoxy(ethylenoxy)]methyl-3'-methyloxetane (MEMO) | Crosslinkable Copolymer | Solid Polymer Electrolytes |

| 3-(Tetrazol-5-yl)-3-methyloxetane | 3-Ethyl-3-phenoxymethyloxetane | Energetic Thermoplastic Elastomer | Insensitive Munitions |

*Hypothetical application based on known copolymerization strategies.

Synthetic Building Block for Complex Molecular Architectures

The 3,3-disubstituted oxetane motif is increasingly recognized as a valuable building block in medicinal and organic chemistry. acs.org Its incorporation into molecules can improve physicochemical properties such as aqueous solubility and metabolic stability. acs.org The oxetane ring is often used as a polar and rigid bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. acs.org

This compound is an excellent example of such a building block. dntb.gov.ua It provides a stable, sp³-rich scaffold with two distinct functional handles at the C3 position. The methyl group provides a lipophilic anchor, while the nitrile group is a versatile functional group that can be transformed into a wide array of other moieties, including:

Amines: via reduction.

Carboxylic acids: via hydrolysis.

Tetrazoles: via [3+2] cycloaddition with azides. nih.govorganic-chemistry.org

Amides and Esters: following hydrolysis of the nitrile.

This versatility allows chemists to use this compound as a starting point for constructing complex molecular architectures, introducing the beneficial properties of the oxetane ring while enabling further synthetic elaboration through the nitrile group. nih.gov

Future Directions and Emerging Research Avenues

The unique combination of a strained ring and a versatile functional group in this compound opens up several avenues for future research, particularly in the development of novel catalytic methods and the exploration of new synthetic pathways.

Novel Catalytic Systems for this compound Transformations

Future research will likely focus on developing more efficient and selective catalytic systems to control the reactivity of this compound. Two main areas are of interest:

Catalytic Ring-Opening Polymerization: While cationic polymerization of oxetanes is well-established, there is a growing interest in Lewis acid-promoted anionic polymerization. datapdf.comacs.org Systems using initiators like aluminum porphyrins coupled with sterically hindered Lewis acids could enable the living anionic polymerization of oxetane monomers. datapdf.comacs.org Applying these systems to this compound could lead to the synthesis of polyethers with precisely controlled molecular weights and narrow polydispersity, which is difficult to achieve with conventional cationic methods. Another promising area is the use of solid acid catalysts, such as heteropolyacids, which can offer advantages in terms of reusability and simplified product purification. researchgate.net

Catalytic Nitrile Group Transformations: The conversion of the nitrile to a tetrazole is crucial for its use in energetic materials. Current methods often require harsh conditions. The development of novel homogeneous catalysts, such as cobalt(II) or zinc(II) complexes, has been shown to efficiently promote the [3+2] cycloaddition of azides to organonitriles under milder conditions. nih.govacs.org Research into applying these catalytic systems to this compound could significantly improve the efficiency and safety of synthesizing energetic tetrazole-based oxetane monomers.

| Transformation | Catalyst Type | Potential Advantages |

| Ring-Opening Polymerization | Lewis Acid-Promoted Anionic Systems | Living polymerization, controlled molecular weight |

| Ring-Opening Polymerization | Heteropolyacids (Solid Acids) | Catalyst reusability, easier purification |

| Nitrile to Tetrazole Cycloaddition | Homogeneous Metal Complexes (Co, Zn) | Milder reaction conditions, higher efficiency |

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond polymerization, the inherent strain of the oxetane ring and the reactivity of the nitrile group suggest several unexplored synthetic pathways.

Ring-Opening with Carbon Nucleophiles: Most oxetane ring-opening reactions utilize heteroatom nucleophiles. Exploring reactions with carbon-based nucleophiles, activated by Lewis acids, could lead to the formation of new carbon-carbon bonds and provide novel pathways to complex acyclic structures containing a quaternary center. nih.gov

Intramolecular Reactions: Designing derivatives of this compound where a pendant functional group can react intramolecularly with either the oxetane ring or the nitrile group could lead to novel heterocyclic scaffolds. For example, a neighboring hydroxyl group could potentially lead to the formation of spiro-lactones after nitrile hydrolysis, or an adjacent azide could trigger an intramolecular cycloaddition to form a fused bicyclic tetrazole system.

Photochemical Transformations: The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a classic method for oxetane synthesis. beilstein-journals.org Exploring the reverse or related photochemical reactions of the this compound ring could uncover new reactivity modes, potentially leading to controlled ring-opening or rearrangement products under mild, light-mediated conditions. beilstein-journals.org The nitrile group itself can also participate in photochemical reactions, further expanding the potential for discovering novel transformations.

Advanced Computational Modeling for Predictive Design

The unique structural characteristics of this compound, featuring a strained four-membered oxetane ring and a polar nitrile group, make it a compelling subject for advanced computational modeling. Although specific computational studies on this exact molecule are not widely published, the principles of predictive design can be applied by drawing parallels with computational analyses of other substituted oxetanes and nitrile-functionalized compounds. These models are instrumental in forecasting the molecule's behavior and properties, thereby guiding its synthesis and application in various scientific domains.

Quantum Chemical Calculations:

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of this compound. DFT studies on similar 3-substituted oxetanes have been used to analyze molecular geometries, vibrational frequencies, and electronic properties. acs.org For this compound, such calculations can predict the bond lengths and angles within the strained oxetane ring, the charge distribution, and the impact of the electron-withdrawing nitrile group on the ring's stability and reactivity. This information is crucial for understanding its potential as a monomer in polymerization reactions or as a building block in organic synthesis.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational dynamics and intermolecular interactions of this compound in different environments. By simulating the molecule's behavior over time, researchers can predict its physical properties, such as density and viscosity, and its interactions with solvents or other molecules. For instance, MD simulations have been used to study the mechanical and tribological properties of nitrile-butadiene rubber, highlighting the role of the nitrile group in intermolecular interactions. mdpi.com Similar simulations for this compound could provide insights into its potential use in the design of novel polymers and materials with specific physical characteristics.

Predictive Modeling of Properties:

Computational models can be employed to predict a range of physicochemical and biological properties of this compound. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, can forecast properties such as solubility, lipophilicity, and potential biological activities based on the molecule's structure. nih.govspujstmr.in While specific models for this compound are not yet established, data from related oxetane and nitrile compounds can be used to build predictive frameworks, accelerating the discovery of its potential applications.

Interactive Data Table: Predicted Physicochemical Properties

Below is a table of predicted physicochemical properties for this compound, derived from computational models.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 97.12 g/mol | --- |

| XlogP | -0.1 | --- |

| Hydrogen Bond Donors | 0 | --- |

| Hydrogen Bond Acceptors | 2 | --- |

| Rotatable Bond Count | 0 | --- |

| Exact Mass | 97.052764 g/mol | --- |

| Monoisotopic Mass | 97.052764 g/mol | --- |

| Topological Polar Surface Area | 32.7 Ų | --- |

| Heavy Atom Count | 7 | --- |

Data sourced from PubChem and other chemical databases. uni.lu

Targeted Applications in Emerging Scientific Fields

The distinct combination of a reactive oxetane ring and a versatile nitrile group in this compound opens up possibilities for its application in several emerging scientific fields. While direct applications are still under exploration, its structural motifs suggest potential utility in materials science, medicinal chemistry, and energetic materials.

Materials Science:

In materials science, the strained oxetane ring of this compound makes it a candidate monomer for ring-opening polymerization. This process can lead to the formation of polyethers with unique properties conferred by the pendant methyl and nitrile groups. The nitrile group, known for its polarity and ability to undergo various chemical transformations, can enhance the polymer's thermal stability, chemical resistance, and adhesion properties. Nitrile-functionalized polymers are utilized in a variety of applications, including specialty rubbers and crosslinking agents. mdpi.comnih.gov The incorporation of the oxetane structure could lead to novel polymers with tailored mechanical and thermal properties.

Medicinal Chemistry:

The oxetane motif has gained significant attention in medicinal chemistry as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. rsc.org Its incorporation can improve a drug candidate's physicochemical properties, including solubility and metabolic stability. The nitrile group is also a common functional group in pharmaceuticals, contributing to binding affinity and pharmacokinetic profiles. Therefore, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure can be exploited to explore new chemical spaces in drug design.

Energetic Materials:

Substituted oxetanes are being investigated for their potential use in energetic materials. uni-muenchen.de The strained ring can release a significant amount of energy upon decomposition. While the nitrile group itself is not a traditional energetic functional group, its presence can influence the density and thermal stability of the resulting compounds. Research into energetic oxetane derivatives focuses on incorporating explosophoric groups to create high-energy, high-density materials. uni-muenchen.de Further functionalization of the nitrile group in this compound could lead to the development of novel energetic materials with tailored performance characteristics.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Trimethylolpropane + KCN | H₂SO₄, 100°C, 12h | 65 | 92% | |

| Dialkyl carbonate route | Dimethyl carbonate, TBAB, 80°C | 78 | 95% |

Basic Question: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch .

- X-Ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C-O-C ~90°) and confirms stereochemistry .

Advanced Question: How can mechanistic studies elucidate the reactivity of this compound in ring-opening polymerizations?

Methodological Answer:

Mechanistic insights are obtained via:

- Kinetic Monitoring : Track polymerization rates using in-situ FTIR or Raman spectroscopy to observe nitrile group consumption.

- DFT Calculations : Model transition states for nucleophilic attack on the oxetane ring. For instance, methyl groups at the 3-position sterically hinder nucleophiles, favoring regioselective ring opening at the less substituted carbon .

- Mass Spectrometry : Identify intermediates (e.g., cyclic oligomers) to propose chain-propagation pathways .

Advanced Question: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry (QSAR/QSPR) : Predict logP, solubility, and dipole moments using Gaussian or ORCA software. The nitrile group increases polarity, reducing logP by ~0.5 units compared to non-cyano oxetanes .

- Molecular Dynamics Simulations : Assess conformational stability of the oxetane ring in solvents (e.g., water vs. toluene). The ring remains rigid in hydrophobic environments .

Advanced Question: How can regioselectivity be controlled in derivatization reactions of this compound?

Methodological Answer:

Regioselectivity is influenced by:

- Electrophilic Agents : Nitrile groups direct electrophiles to the oxetane oxygen. For example, BF₃·Et₂O catalyzes epoxidation at the α-position to the nitrile .

- Steric Effects : Bulky substituents (e.g., tert-butyl) at the 3-position favor β-site reactivity.

- Analytical Validation : Use HPLC-MS to quantify product ratios and GC-MS to identify byproducts .

Advanced Question: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C, releasing HCN. Store at 2–8°C in amber glass to prevent photodegradation .

- Hydrolytic Stability : Susceptible to ring opening in aqueous acidic/basic conditions. Monitor pH (neutral buffer recommended).

- Long-Term Storage : Use inert gas (N₂/Ar) to prevent oxidation. Purity drops by <5% over 12 months when stored properly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.